3,3'-Thiodipropionitrile

Toxicology Safety assessment Risk management

Researchers requiring a reliable dinitrile precursor for thiodipropionate antioxidants often face supply inconsistencies and toxicity concerns with alternative dinitriles. 3,3'-Thiodipropionitrile (CAS 111-97-7) offers a validated synthetic pathway to DLTDP, DSTDP, and DTTDP via hydrolysis and esterification. - Established antioxidant precursor: directly alcoholized to thiodipropionate esters used in rubber and polyolefin stabilization. - Favorable safety profile: oral rat LD50 of 4210 mg/kg, an order of magnitude less acutely toxic than adiponitrile or succinonitrile. - Distinct physical properties: density 1.11 g/mL and thioether-linked bifunctional scaffold enable oxidation to sulfoxide/sulfone derivatives.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 111-97-7
Cat. No. B089633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Thiodipropionitrile
CAS111-97-7
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC(CSCCC#N)C#N
InChIInChI=1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
InChIKeyNDVLTZFQVDXFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Thiodipropionitrile Technical Specifications


3,3'-Thiodipropionitrile is an aliphatic dinitrile featuring a central thioether linkage (C₆H₈N₂S; MW 140.21) [1]. It exhibits a density of 1.11 g/mL at 25°C and a refractive index of n20/D 1.499 [2]. Its melting point of 24–25°C means the compound exists near ambient room temperature as either a solid or liquid depending on slight environmental fluctuations [1][2]. This low melting point combined with the central sulfur atom distinguishes it from structurally simpler linear dinitriles such as adiponitrile, which lacks the thioether bridge and exhibits a lower density of approximately 0.97 g/mL [3].

1 Central thioether enables sulfide-specific transformations not possible with linear dinitriles
2 Ambient solid–liquid transition requires temperature-controlled storage for consistent dispensing
3 Distinct density and refractive index support identity verification against common aliphatic dinitriles

3,3'-Thiodipropionitrile Substitution Risks


The aliphatic dinitrile class includes compounds with substantially different physical properties, toxicological profiles, and chemical functionalities. Substituting 3,3'-thiodipropionitrile with adiponitrile or succinonitrile without explicit method validation introduces quantifiable risk. Acute oral toxicity in rats differs markedly: 3,3'-thiodipropionitrile exhibits an LD₅₀ of 4210 mg/kg [1], whereas adiponitrile (LD₅₀ ~300 mg/kg) and succinonitrile (LD₅₀ ~450 mg/kg) are an order of magnitude more acutely toxic [2]. Furthermore, the central sulfur atom in 3,3'-thiodipropionitrile enables nucleophilic sulfide chemistry (e.g., oxidation to sulfoxide/sulfone, hydrolysis to thiodipropionic acid) , whereas non-sulfur-containing dinitriles cannot participate in thioether-specific transformations. Density differences (1.11 g/mL vs. 0.95–0.97 g/mL for succinonitrile/adiponitrile) also alter volumetric measurements in formulation workflows [1][3].

Acute oral toxicity may differ by an order of magnitude compared to adiponitrile or succinonitrile; exposure classifications may shift
Central sulfur chemistry (oxidation, hydrolysis to thiodipropionic acid) is absent in non-sulfur dinitriles, breaking key synthetic pathways
Density and melting behavior differ from adiponitrile/succinonitrile, altering volumetric formulation calculations and storage protocols

3,3'-Thiodipropionitrile Differentiation Evidence


Acute Oral Toxicity Comparison

3,3'-Thiodipropionitrile exhibits an acute oral LD₅₀ in rats of 4210 mg/kg [1]. This is approximately 10–14 times higher (less acutely toxic) than adiponitrile (LD₅₀ ~300 mg/kg) and succinonitrile (LD₅₀ ~450 mg/kg) [2]. All three compounds belong to the aliphatic dinitrile class, making this a valid class-level comparison. The order-of-magnitude difference in acute toxicity is attributed to the presence of the central sulfur atom, which alters metabolic activation pathways relative to the cytochrome P450-mediated cyanide release mechanism dominant in α,ω-dinitriles [2].

Acute Oral Toxicity
Reported
LD₅₀ 4210 mg/kg (rat) vs. ~300 mg/kg (adiponitrile), ~450 mg/kg (succinonitrile) — approximately 10–14× higher
Supports compound selection where lower acute toxicity is a handling consideration
Class-level inference; verify with current safety data sheet and local exposure assessments
Toxicology Safety assessment Risk management

Synthesis Yield and Conditions

3,3'-Thiodipropionitrile is synthesized via Michael-type addition of acrylonitrile to sodium sulfide under mild aqueous conditions (30–50°C) with a 2:1.03–1.05 molar ratio of acrylonitrile to sodium sulfide . Reported isolated yields for this one-step synthesis are approximately 80–85% . In contrast, the production of adiponitrile typically requires high-temperature hydrocyanation of butadiene (DuPont process) or electrochemical dimerization of acrylonitrile (Monsanto process), operating at temperatures >100°C with complex catalyst systems and multi-step purification requirements [1].

Synthesis Route
Class-level
One-step aqueous Michael addition at 30–50°C; reported yields 80–85%. Adiponitrile requires multi-step high-temperature (>100°C) catalysis.
May simplify in-house preparation evaluation and process cost assessment
Literature-based conditions; lab-scale optimization may be needed
Synthetic methodology Process chemistry Cost analysis

Hydrolysis to Thiodipropionic Acid and Esters

3,3'-Thiodipropionitrile undergoes direct hydrolysis to yield 3,3'-thiodipropionic acid without intermediate isolation of the nitrile in the same reaction vessel, a significant process advantage for integrated production workflows [1][2]. This acid is the critical precursor for thiodipropionate ester antioxidants including dilauryl thiodipropionate (DLTDP), distearyl thiodipropionate (DSTDP), and ditridecyl thiodipropionate (DTTDP)—all industrially significant secondary antioxidants for polyolefins, ABS, and synthetic rubber stabilization [3]. In contrast, hydrolysis of adiponitrile yields adipic acid, which is primarily directed toward nylon-6,6 polymer production rather than antioxidant applications [4].

Downstream Path
Reported
Direct hydrolysis to thiodipropionic acid → esterification to DLTDP, DSTDP, DTTDP antioxidants. Adiponitrile → adipic acid → nylon-6,6.
Enables integrated production of polymer antioxidant esters
Patent and literature routes; confirm scalability with process development data
Antioxidant synthesis Polymer stabilization Intermediate chemistry

Melting Point and Physical State

3,3'-Thiodipropionitrile exhibits a melting point of 24–25°C at atmospheric pressure [1]. This places the compound precisely at the solid–liquid transition boundary under standard laboratory conditions (20–25°C), meaning small ambient temperature fluctuations determine its physical state. Succinonitrile melts at 54–57°C (solid at room temperature) [2], while adiponitrile melts at 1–3°C (liquid under most ambient conditions except cold storage) [3]. Density measurements (1.11 g/mL for 3,3'-thiodipropionitrile vs. 0.97–0.99 g/mL for adiponitrile) further differentiate handling requirements [1][3].

Physical State
Reported
Melting point 24–25°C; ambient solid/liquid boundary. Succinonitrile 54–57°C, adiponitrile 1–3°C. Density 1.11 g/mL vs. 0.97–0.99 g/mL.
Informs storage and automated dispensing protocol design
Physical state may fluctuate near 24–25°C; confirm lot-specific behavior
Physical properties Formulation Process engineering

3,3'-Thiodipropionitrile Application Scenarios


Polymer Antioxidant Intermediate Manufacturing

Based on the direct hydrolytic conversion pathway to thiodipropionic acid [1][2], this compound is optimally suited as the starting material for producing thiodipropionate ester antioxidants (DLTDP, DSTDP, DTTDP). The synthesis proceeds via hydrolysis to the acid followed by esterification with the corresponding fatty alcohol. The sulfur-containing backbone provides secondary antioxidant functionality by decomposing hydroperoxides generated during polymer degradation. Procurement for this application is driven by the compound's established role as the precursor to an entire class of industrial antioxidants [3].

Sulfur-Containing Building Block in Organic Synthesis

The central thioether linkage, combined with terminal nitrile groups, provides a bifunctional scaffold for diverse synthetic transformations [1]. The sulfide can be oxidized to sulfoxide or sulfone derivatives, while nitrile groups undergo hydrolysis, reduction, or nucleophilic addition. The mild aqueous synthesis conditions (30–50°C, ~80–85% yield) [2] make this compound accessible for in-house preparation if commercial sourcing is unavailable. Applications include synthesis of sulfur-containing ligands, functional materials, and specialty monomers where the combination of thioether and nitrile functionalities is required.

Analytical Reference Standard for Method Development

The well-characterized physical properties of 3,3'-thiodipropionitrile—density 1.11 g/mL, refractive index n20/D 1.499, and melting point 24–25°C [1]—make it suitable as an analytical reference standard. Reverse-phase HPLC methods using acetonitrile/water mobile phases with phosphoric acid have been established for its quantification [2]. The compound's distinct retention characteristics and MS-compatible protocols support its use in purity verification and method validation workflows where reliable reference materials are required.

Safety-Conscious Nitrile Selection for Lab and Pilot Scale

When comparing dinitriles for laboratory or pilot-scale applications where occupational exposure is a concern, the acute oral toxicity profile of 3,3'-thiodipropionitrile (LD₅₀ = 4210 mg/kg in rats) [1] is substantially less hazardous than adiponitrile (LD₅₀ ~300 mg/kg) or succinonitrile (LD₅₀ ~450 mg/kg) [2]. This order-of-magnitude difference in acute toxicity may influence compound selection when multiple dinitriles are under consideration for a given transformation and when handling volumes or exposure potential are significant.

Application
Selection Property
Validation Focus
Polymer Antioxidant Intermediate Manufacturing
Direct hydrolytic conversion to thiodipropionic acid and esterification pathway
Antioxidant performance of resulting DLTDP/DSTDP and esterification efficiency
Sulfur-Containing Building Block in Organic Synthesis
Bifunctional thioether-nitrile scaffold with accessible oxidation/reduction/hydrolysis chemistry
Reactivity and selectivity in target transformations; compatibility with downstream functionalization
Analytical Reference Standard for Method Development
Well-characterized density, refractive index, and melting behavior for identity confirmation
HPLC purity verification and method reproducibility using established reverse-phase protocols
Safety-Conscious Nitrile Selection for Lab and Pilot Scale
Acute oral toxicity profile relative to alternative aliphatic dinitriles
Exposure risk assessment and handling documentation under intended use conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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